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Compound of Interest

Compound Name: H-His-NH2.2HCl

Cat. No.: B613043 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the current publicly available scientific literature on the

potential therapeutic applications of L-Histidinamide. The information is intended for research

and development purposes only.

Executive Summary
L-Histidinamide, the amide derivative of the essential amino acid L-histidine, is a molecule of

growing interest in the field of advanced drug delivery. While direct therapeutic applications of

L-Histidinamide as a standalone active pharmaceutical ingredient are not extensively

documented in current literature, its role as a critical component in sophisticated drug delivery

systems is emerging. This technical guide provides a comprehensive overview of the primary

application of L-Histidinamide in enhancing the intracellular delivery of mRNA therapeutics

through its incorporation into lipid nanoparticles. The document details the underlying

mechanism of action, presents key quantitative data, outlines relevant experimental protocols,

and provides visualizations of the critical pathways and workflows.

Core Application: Enhancing mRNA Delivery via
Lipid Nanoparticles
The most significant potential therapeutic application of L-Histidinamide identified to date is its

use as a functional component of helper lipids in lipid nanoparticle (LNP) formulations for
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mRNA delivery. Specifically, L-Histidinamide has been conjugated with cholesterol to create the

ionizable helper lipid 3β-[L-histidinamide-carbamoyl] cholesterol (Hchol).[1][2] This modification

has been shown to significantly improve the delivery efficiency of mRNA into the cytoplasm of

target cells.[1][2]

Mechanism of Action: Facilitating Endosomal Escape
The therapeutic efficacy of mRNA-based drugs relies on their successful delivery into the

cytoplasm, where they can be translated into proteins. A major barrier to this is the entrapment

of the delivery vehicle, such as an LNP, within endosomes after cellular uptake. The L-

histidinamide moiety in Hchol plays a crucial role in overcoming this barrier.[1][2]

The imidazole side chain of histidine has a pKa of approximately 6.0. When incorporated into

the LNP, the L-histidinamide residue becomes protonated in the acidic environment of the late

endosome (pH 5.0-6.0). This protonation is believed to induce a structural change in the LNP,

promoting the destabilization of the endosomal membrane and facilitating the release of the

encapsulated mRNA into the cytoplasm. This "proton sponge" effect is a key mechanism for

enhanced endosomal escape.[2]

Diagram: Proposed Mechanism of Endosomal Escape Facilitated by L-Histidinamide

Conjugated LNPs

Caption: Mechanism of L-Histidinamide in LNP-mediated mRNA delivery.

Quantitative Data Presentation
The following table summarizes the key quantitative parameters of L-Histidinamide-containing

lipid nanoparticles from preclinical studies.
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Parameter
MC3-based
LNP with
Cholesterol

MC3-based
LNP with
Hchol

SM102-
based LNP
with
Cholesterol

SM102-
based LNP
with Hchol

Reference

pKa Not Reported ~6.03 Not Reported ~6.61 [2]

In vitro

Luciferase

Expression

(Normalized)

1 >2.5 1 >2.0 [1]

Red Blood

Cell

Hemolysis at

pH 5.5 (%)

~5% ~20% ~10% ~35% [2]

Experimental Protocols
Synthesis of 3β-[L-Histidinamide-Carbamoyl]
Cholesterol (Hchol)
Materials:

Cholesteryl chloroformate

L-Histidinamide dihydrochloride

Triethylamine (TEA)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Silica gel for column chromatography

Procedure:
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Dissolve L-Histidinamide dihydrochloride and an excess of triethylamine in a mixture of DMF

and DCM.

In a separate flask, dissolve cholesteryl chloroformate in DCM.

Slowly add the cholesteryl chloroformate solution to the L-Histidinamide solution at 0°C with

constant stirring.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in

DCM to yield the final product, Hchol.

Confirm the structure and purity of the synthesized Hchol using ¹H NMR, ¹³C NMR, and mass

spectrometry.

Diagram: Experimental Workflow for Hchol Synthesis and LNP Formulation

Caption: Workflow for Hchol synthesis and subsequent LNP formulation.

Formulation of Hchol-containing Lipid Nanoparticles
Materials:

Ionizable lipid (e.g., MC3 or SM102)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

3β-[L-histidinamide-carbamoyl] cholesterol (Hchol)

Polyethylene glycol (PEG)-lipid conjugate
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mRNA

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Procedure:

Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, Hchol, and PEG-lipid in

ethanol at a specific molar ratio.

Prepare an aqueous phase by dissolving the mRNA in a citrate buffer (pH 4.0).

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the mRNA-

aqueous phase at a defined flow rate ratio.

The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-

encapsulated mRNA.

Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and

mRNA encapsulation efficiency.

Other Potential, Less-Explored Applications
While the role of L-Histidinamide in drug delivery is the most prominent, its structural similarity

to L-histidine suggests that it could be investigated for other biological activities. L-histidine

itself has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties.

However, there is currently a lack of dedicated research on whether L-Histidinamide shares

these therapeutic potentials.

Future Directions and Conclusion
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The current body of scientific literature strongly indicates that the primary therapeutic potential

of L-Histidinamide lies in its application as a functional excipient in advanced drug delivery

systems, particularly for nucleic acid-based therapeutics. Its ability to enhance endosomal

escape through a pH-dependent mechanism makes it a valuable tool for improving the efficacy

of mRNA vaccines and therapies.

Future research should focus on:

Further elucidating the precise molecular interactions between Hchol-containing LNPs and

the endosomal membrane.

Exploring the use of L-Histidinamide in combination with other classes of therapeutic

molecules that require intracellular delivery.

Investigating any potential intrinsic biological or pharmacological activities of L-Histidinamide

to determine if it possesses direct therapeutic effects.

In conclusion, while L-Histidinamide may not currently be considered a standalone therapeutic

agent, its contribution to the field of drug delivery is significant and warrants further exploration

and development by researchers and pharmaceutical scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved
Intracellular Delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [L-Histidinamide: A Technical Guide to its Potential
Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613043#potential-therapeutic-applications-of-l-
histidinamide]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b613043?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/378155268_Modulating_Lipid_Nanoparticles_with_Histidinamide-Conjugated_Cholesterol_for_Improved_Intracellular_Delivery_of_mRNA
https://pubmed.ncbi.nlm.nih.gov/38344923/
https://pubmed.ncbi.nlm.nih.gov/38344923/
https://www.benchchem.com/product/b613043#potential-therapeutic-applications-of-l-histidinamide
https://www.benchchem.com/product/b613043#potential-therapeutic-applications-of-l-histidinamide
https://www.benchchem.com/product/b613043#potential-therapeutic-applications-of-l-histidinamide
https://www.benchchem.com/product/b613043#potential-therapeutic-applications-of-l-histidinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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